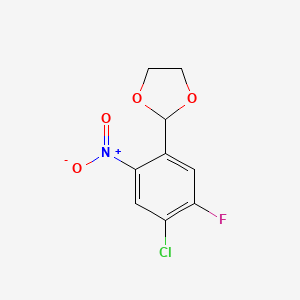![molecular formula C24H26O4 B12555829 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol CAS No. 147565-68-2](/img/structure/B12555829.png)
4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups and dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol typically involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with benzene-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in polymers to enhance their stability and durability.
Mecanismo De Acción
The mechanism of action of 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
- 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Comparison: 4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol is unique due to its specific arrangement of hydroxyl and dimethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and anti-inflammatory activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
147565-68-2 |
|---|---|
Fórmula molecular |
C24H26O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
4,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C24H26O4/c1-13-5-17(6-14(2)23(13)27)9-19-11-20(22(26)12-21(19)25)10-18-7-15(3)24(28)16(4)8-18/h5-8,11-12,25-28H,9-10H2,1-4H3 |
Clave InChI |
QVXKUJXRPGXCQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CC2=CC(=C(C=C2O)O)CC3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

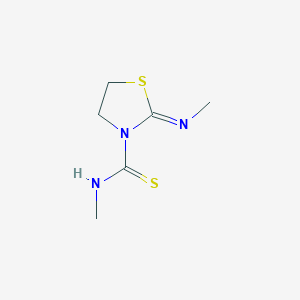

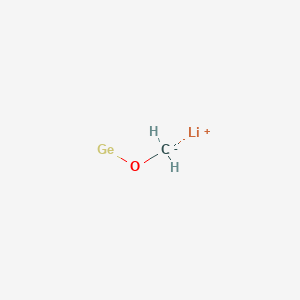
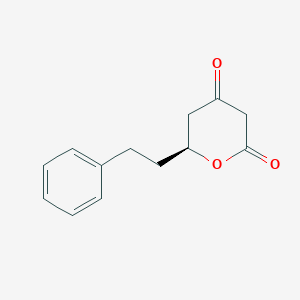
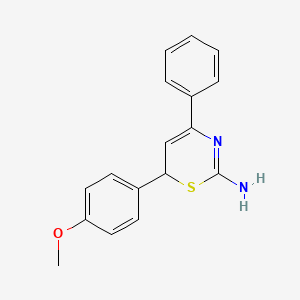
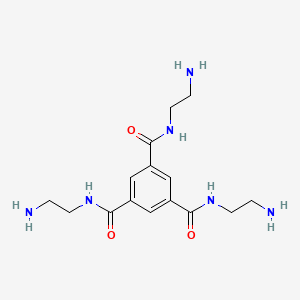


![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
